N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide features a pyrazolyl core (1,5-dimethyl-3-oxo-2-phenyl) linked via an acetamide bridge to a [1,2,4]triazino[5,6-b]indol-3-ylsulfanyl moiety. This hybrid structure combines a pharmacologically active pyrazolone scaffold—known for anti-inflammatory and analgesic properties—with a triazinoindole system, which is associated with diverse bioactivities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-13-18(21(31)29(28(13)2)14-8-4-3-5-9-14)24-17(30)12-32-22-25-20-19(26-27-22)15-10-6-7-11-16(15)23-20/h3-11H,12H2,1-2H3,(H,24,30)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRRHTUJABFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. It has a molecular formula of and a molecular weight of 483.5 g/mol . The structure includes a pyrazole moiety linked to a triazino-indole unit via a sulfanyl acetamide group.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.2 |
| MCF7 (Breast cancer) | 12.8 |
| HeLa (Cervical cancer) | 10.5 |
The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxic activity . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell survival pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity . It was tested against a range of bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . It has shown promising results in inhibiting human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase activities. The inhibition rates were found to be concentration-dependent and suggest a mechanism that may involve competitive inhibition .
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Interaction : Its ability to inhibit alkaline phosphatase suggests it may interfere with metabolic processes critical for tumor growth and proliferation.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties that contribute to its protective effects against oxidative stress in cells.
Case Studies
A recent study explored the therapeutic effects of this compound in an animal model of breast cancer. Mice treated with varying doses exhibited significant tumor size reduction compared to controls. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tumors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table compares the target compound with structurally related molecules:
Physicochemical Properties
- Hydrogen Bonding: The target compound’s triazinoindole sulfanyl group likely participates in N–H···S or S···π interactions, similar to the hydrogen-bonding patterns observed in N-(1,5-dimethyl-3-oxo-2-phenyl)-2-[4-(methylsulfanyl)phenyl]acetamide (R factor = 0.042; wR = 0.116) . In contrast, isoindole-dione analogs exhibit stronger N–H···O bonds due to carbonyl groups .
- Thermal Stability: Melting points for related compounds range from 154–160°C (e.g., sulfonamide derivatives in ), suggesting moderate thermal stability. The triazinoindole’s fused aromatic system may enhance stability compared to non-rigid analogs .
- Solubility : Sulfanyl and acetamide groups generally improve aqueous solubility, but bulky substituents (e.g., isoindole-dione) reduce it .
Crystallographic Insights
Crystal structures of pyrazolyl acetamides (e.g., ) reveal monoclinic systems (space group P21/c) with layered packing stabilized by hydrogen bonds. The target compound’s triazinoindole moiety may introduce additional π-π stacking interactions, as seen in bromophenyl derivatives . ORTEP-3 and SHELX software were critical in determining these geometries .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyrazole-containing intermediate with a triazinoindole-thiol derivative. A common approach uses carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under inert conditions. For example:
- Dissolve 4-aminoantipyrine (1 mmol) and the thiol-containing triazinoindole (1 mmol) in dichloromethane.
- Add EDC·HCl (1.2 mmol) and triethylamine (2 mmol) at 0–5°C.
- Stir for 3–6 hours, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for poorly soluble intermediates) and temperature to enhance yield.
Q. How is the crystal structure of this compound determined, and what key parameters define its molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Grow crystals via slow evaporation of a methylene chloride/ethanol mixture.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement: Solve structures with SHELX and refine using OLEX2.
Example Crystallographic Data (Analogous Compound):
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell (Å) | a = 14.9176, b = 6.6527, c = 19.5792 |
| β angle (°) | 110.689 |
| R factor | 0.042 |
| Dihedral angles | 48.45° (between aromatic rings) |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and S–C bond (~650 cm⁻¹).
- NMR:
- ¹H NMR: Pyrazole methyl groups appear as singlets (~2.1–2.5 ppm). Aromatic protons integrate for phenyl and indole moieties.
- ¹³C NMR: Carbonyl carbons (C=O) resonate at ~165–175 ppm.
- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway or bioactivity?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina or Schrödinger Suite.
- QSAR Modeling: Corrogate substituent effects on bioactivity using descriptors like logP and HOMO/LUMO energies .
Case Study:
A related acetamide derivative showed enhanced antibacterial activity when the pyrazole ring’s methyl group was replaced with electron-withdrawing substituents, as predicted by DFT .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- Cross-Validation: Compare NMR with SC-XRD data to confirm conformational dynamics (e.g., hindered rotation causing split signals).
- Variable-Temperature NMR: Detect tautomerism or rotameric equilibria by analyzing signal coalescence at elevated temperatures.
- Isotopic Labeling: Use ¹³C-labeled analogs to trace ambiguous carbonyl or sulfur-related peaks .
Q. How are biological activity assays designed to evaluate this compound’s potential as a therapeutic agent?
Methodological Answer:
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against S. aureus or E. coli using broth microdilution.
- Cytotoxicity: Assess via MTT assay on human cell lines (e.g., HEK-293).
- Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., topoisomerase II) using fluorescence-based assays .
Example Data (Analogous Compound):
| Assay Type | Result (IC₅₀/MIC) |
|---|---|
| Antibacterial | 8 µg/mL (Gram+) |
| Antifungal | 12 µg/mL |
| Cytotoxicity | >100 µg/mL |
Q. How can derivatives of this compound be rationally designed to enhance stability or bioavailability?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
- Crystal Engineering: Modify co-crystallizing agents (e.g., naphthalene-diols) to enhance thermal stability .
- Metabolic Profiling: Use liver microsome assays to identify vulnerable sites for deuterium substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
